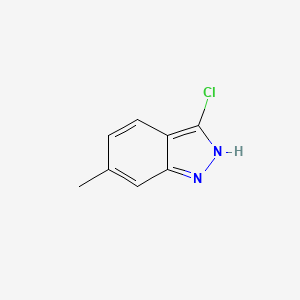

3-Chloro-6-methyl-1H-indazole

Description

BenchChem offers high-quality 3-Chloro-6-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLANKYFLBMWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595846 | |

| Record name | 3-Chloro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-60-3 | |

| Record name | 3-Chloro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-6-methyl-1H-indazole (CAS 885271-60-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Chloro-6-methyl-1H-indazole, CAS number 885271-60-3. It covers its physicochemical properties, potential synthesis pathways, spectroscopic data, and the broader context of its significance within medicinal chemistry, with a focus on the indazole scaffold.

Core Compound Properties

3-Chloro-6-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds. The indazole core is a key pharmacophore found in numerous biologically active molecules and FDA-approved drugs.[1] Its structure, featuring a fused benzene and pyrazole ring, allows for diverse interactions with biological targets.[2][3] The 1H-tautomer is generally the most thermodynamically stable form.[2][4]

Physicochemical Data

Quantitative properties for 3-Chloro-6-methyl-1H-indazole are summarized below. Data is compiled from chemical supplier databases and predictive modeling.

| Property | Value |

| CAS Number | 885271-60-3 |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| IUPAC Name | 3-chloro-6-methyl-1H-indazole |

| Appearance | Off-white to light yellow solid |

| Melting Point | 168-172 °C |

| Boiling Point | Predicted: 346.7±15.0 °C at 760 mmHg |

| Density | Predicted: 1.4±0.1 g/cm³ |

| Solubility | Soluble in DMSO, Methanol |

Synthesis and Reactivity

Proposed Synthetic Pathway

A common route to substituted indazoles involves the diazotization and cyclization of appropriately substituted anilines.[4] A plausible synthesis for 3-Chloro-6-methyl-1H-indazole would start from a substituted o-toluidine derivative.

The general workflow for such a synthesis is outlined below.

Caption: Proposed general workflow for the synthesis of 3-Chloro-6-methyl-1H-indazole.

Experimental Protocol: General Method for C3-Chlorination of Indazoles

This protocol is adapted from general procedures for the chlorination of the indazole ring at the 3-position and serves as a representative methodology.[5]

Materials:

-

6-methyl-1H-indazole (starting material)

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) as solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-Layer Chromatography (TLC) plate

Procedure:

-

Reaction Setup: To a solution of 6-methyl-1H-indazole (1 equivalent) in acetonitrile, add N-Chlorosuccinimide (1.1 to 1.5 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux. The use of DMSO as a solvent or co-solvent can catalyze the reaction.[5]

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Isolation: Purify the final product by column chromatography on silica gel or by recrystallization to yield 3-Chloro-6-methyl-1H-indazole.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a dedicated public spectrum for this specific CAS number is sparse, the expected spectral features can be predicted based on analysis of closely related indazole analogues.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, DMSO-d₆, 400 MHz) |

| Chemical Shift (δ, ppm) |

| ~13.5 |

| ~7.7 |

| ~7.5 |

| ~7.0 |

| ~2.4 |

| ¹³C NMR (Predicted, DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) |

| ~141.0 |

| ~137.0 |

| ~135.0 |

| ~122.0 |

| ~121.0 |

| ~118.0 |

| ~109.0 |

| ~21.0 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

| Parameter | Expected Value |

| Ionization Mode | Electrospray (ESI) or Electron Ionization (EI) |

| Molecular Ion [M]⁺ | m/z 166 (corresponding to ³⁵Cl isotope) |

| Isotope Peak [M+2]⁺ | m/z 168 (corresponding to ³⁷Cl, ~32% of [M]⁺) |

| [M+H]⁺ (ESI) | m/z 167.03 |

Biological and Medicinal Significance

Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities.[3][9] They are known to interact with various biological targets, including kinases, G-protein coupled receptors, and enzymes.[1]

Established Activities of the Indazole Scaffold

The indazole nucleus is present in drugs with diverse therapeutic applications:[1]

-

Anticancer: Axitinib (a tyrosine kinase inhibitor).

-

Antiemetic: Granisetron (a serotonin 5-HT₃ receptor antagonist).

-

Anti-inflammatory: Benzydamine.

Derivatives of the closely related 3-chloro-6-nitro-1H-indazole have shown promising activity as antileishmanial agents by targeting the enzyme trypanothione reductase (TryR) in Leishmania parasites.[2][10][11]

Potential Signaling Pathway Involvement

Given the known targets of many indazole-based compounds, 3-Chloro-6-methyl-1H-indazole could potentially act as an inhibitor of protein kinases, which are crucial regulators of cellular signaling pathways. The diagram below illustrates a generalized kinase signaling pathway, a common target for indazole-containing drugs.

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase pathway.

Conclusion

3-Chloro-6-methyl-1H-indazole (CAS 885271-60-3) is a valuable heterocyclic building block. Its structural similarity to known bioactive molecules suggests significant potential for its use in drug discovery and development, particularly in the fields of oncology and infectious diseases. This guide provides a foundational resource for researchers, summarizing its key properties and offering context for its application in further scientific investigation. Detailed experimental validation of its synthesis and biological activity represents a clear avenue for future research.

References

- 1. 3-Chloro-6-methyl-1H-indazole | 885271-60-3 | Benchchem [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-6-methyl-1H-indazole (CAS No: 885271-60-3), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally determined data for this specific molecule, this document summarizes available information from chemical suppliers and provides context based on related indazole derivatives. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters, offering a framework for researchers to establish a more complete profile of this compound. This guide also touches upon the general synthesis, reactivity, and biological significance of the indazole scaffold to provide a broader context for its potential applications.

Introduction

3-Chloro-6-methyl-1H-indazole is a substituted indazole, a class of bicyclic heterocyclic aromatic compounds that are recognized as "privileged scaffolds" in medicinal chemistry.[1] The indazole core, consisting of a fused benzene and pyrazole ring, is a key structural motif in a variety of biologically active molecules with applications as anti-inflammatory, antimicrobial, antiviral, and antitumor agents.[1][2] The specific substitutions of a chloro group at the 3-position and a methyl group at the 6-position are expected to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide aims to collate the currently available data on the physicochemical properties of 3-Chloro-6-methyl-1H-indazole and to provide detailed methodologies for the experimental determination of these properties.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of 3-Chloro-6-methyl-1H-indazole is presented in Table 1. It is critical to note that much of the quantitative data, such as melting point, boiling point, pKa, and logP, are not yet experimentally determined and reported in the public domain for this specific compound. The data presented is a combination of information from chemical suppliers and predicted values for structurally similar compounds.

Table 1: Physicochemical Properties of 3-Chloro-6-methyl-1H-indazole

| Property | Value | Source/Comment |

| IUPAC Name | 3-chloro-6-methyl-1H-indazole | Chem-Impex[3] |

| CAS Number | 885271-60-3 | Chem-Impex[3] |

| Molecular Formula | C₈H₇ClN₂ | Chem-Impex[3] |

| Molecular Weight | 166.61 g/mol | Chem-Impex[3] |

| Appearance | Off-white solid | Chem-Impex[3] |

| Purity | ≥ 96% to ≥ 98% | Chem-Impex, Aladdin Scientific[3][4] |

| Melting Point | Not available (Data for 3-chloro-1H-indazole: 149 °C; Data for Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate: 156–158 °C) | [5] |

| Boiling Point | Not available | |

| Solubility | Not available (General indazoles are soluble in organic solvents and acids, but insoluble in water) | [6] |

| pKa | Not available (Predicted for 3-chloro-1H-indazole: 11.93 ± 0.40) | [7] |

| logP | Not available | |

| Storage Conditions | 0-8 °C | Chem-Impex[3] |

Experimental Protocols for Property Determination

Given the absence of comprehensive experimental data, this section provides detailed, standard protocols for the determination of key physicochemical properties of 3-Chloro-6-methyl-1H-indazole.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 3-Chloro-6-methyl-1H-indazole is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility data is crucial for formulation development, biological testing, and purification processes.

Methodology: Shake-Flask Method for Thermodynamic Solubility

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone) are chosen.

-

Sample Preparation: An excess amount of 3-Chloro-6-methyl-1H-indazole is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspensions are filtered (using a filter that does not bind the compound) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility, absorption, distribution, and excretion.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise weight of 3-Chloro-6-methyl-1H-indazole is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: A solution of 3-Chloro-6-methyl-1H-indazole is prepared in either n-octanol or water. This solution is then mixed with an equal volume of the other immiscible solvent in a sealed container.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 3-Chloro-6-methyl-1H-indazole was not found in the public domain, a general approach can be inferred from established indazole synthesis methods.

General Synthetic Approach

A plausible synthetic route could involve the diazotization of a substituted aniline followed by an intramolecular cyclization. For instance, a common method for indazole synthesis is the Jacobsen-modified Richter synthesis or the Sundberg synthesis. A potential precursor could be 2-amino-4-methylbenzonitrile, which upon diazotization and subsequent reaction with a chlorinating agent could yield the target compound.

A publication from 2020 mentions the "Synthesis and characterization of new hetercyclic compounds in corporating heterocyclic moiety derived from 3-chloro-1-methyl-1H-indazole", suggesting that synthetic routes and characterization data exist, though the full text was not accessible.[8]

Reactivity Profile

The reactivity of 3-Chloro-6-methyl-1H-indazole will be influenced by the electronic nature of the indazole ring system and the substituents.

-

N-H Acidity: The proton on the pyrazole nitrogen is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation reactions.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing methyl group and the deactivating effect of the pyrazole ring.

-

Nucleophilic Substitution: The chloro group at the 3-position may be susceptible to nucleophilic substitution, although this is generally less facile on a heteroaromatic ring compared to an alkyl halide.

Biological Activity and Potential Applications

-

Anticancer Activity: Many indazole derivatives are potent inhibitors of various protein kinases, which are key targets in cancer therapy.[2]

-

Anti-inflammatory Activity: Some indazoles exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[10]

-

Antimicrobial and Antiviral Activity: The indazole nucleus is found in compounds with activity against various microbial and viral targets.[1]

-

Neurological Applications: Indazole derivatives have been investigated for their potential in treating neurological disorders.[3]

3-Chloro-6-methyl-1H-indazole serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[3][4] Its utility has been noted in pharmaceutical development for anti-inflammatory and analgesic drugs, as well as in agricultural chemistry.[3]

Conclusion

3-Chloro-6-methyl-1H-indazole is a chemical entity with significant potential in drug discovery and materials science. However, a comprehensive understanding of its physicochemical properties is currently hampered by a lack of publicly available experimental data. This technical guide has summarized the known information and provided a roadmap of standard experimental protocols that can be employed to thoroughly characterize this compound. The generation of such data will be invaluable for its future development and application in various scientific disciplines. Researchers are encouraged to utilize the outlined methodologies to contribute to a more complete and accurate physicochemical profile of 3-Chloro-6-methyl-1H-indazole.

References

- 1. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

3-Chloro-6-methyl-1H-indazole molecular weight and formula

This document provides the chemical formula and molecular weight for 3-Chloro-6-methyl-1H-indazole, a compound often used as a building block in medicinal chemistry and drug development.

Core Chemical Properties

The fundamental identifiers for 3-Chloro-6-methyl-1H-indazole are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The molecular formula is C8H7ClN2.[1] The molecular weight is approximately 166.61 g/mol .

Data Summary

For clarity and ease of reference, the core quantitative data for 3-Chloro-6-methyl-1H-indazole is summarized in the table below.

| Property | Value |

| Molecular Formula | C8H7ClN2[1] |

| Molecular Weight | 166.61 g/mol |

| CAS Number | 885271-60-3[1] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between compound name, formula, and molecular weight.

Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular formula and weight is a foundational calculation based on its atomic composition, derived from structural elucidation techniques like NMR and mass spectrometry, and is not presented as a variable experimental protocol. Signaling pathways are associated with the biological activity of a compound within a biological system and are not intrinsic properties of the chemical itself. Therefore, these sections are not applicable to the scope of this specific technical data summary.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 3-Chloro-6-methyl-1H-indazole. Due to the limited availability of directly published spectral data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally related analogs. It also includes comprehensive experimental protocols for the acquisition of such spectra and a logical workflow for structural elucidation.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 3-Chloro-6-methyl-1H-indazole. These predictions are based on the analysis of substituent effects on the indazole core, drawing comparisons from known indazole derivatives. The numbering convention for the indazole ring is shown in Figure 1.

Figure 1. Structure and numbering of 3-Chloro-6-methyl-1H-indazole.

Table 1: Predicted ¹H NMR Data for 3-Chloro-6-methyl-1H-indazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (H1) | 10.0 - 13.0 | br s | - | 1H |

| H4 | 7.5 - 7.7 | d | ~8.5 | 1H |

| H5 | 7.0 - 7.2 | dd | ~8.5, ~1.5 | 1H |

| H7 | 7.3 - 7.5 | s | - | 1H |

| CH₃ | 2.4 - 2.6 | s | - | 3H |

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for 3-Chloro-6-methyl-1H-indazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 140 - 142 |

| C3a | 120 - 122 |

| C4 | 125 - 127 |

| C5 | 122 - 124 |

| C6 | 135 - 137 |

| C7 | 110 - 112 |

| C7a | 140 - 142 |

| CH₃ | 20 - 22 |

Experimental Protocols for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of substituted indazoles like 3-Chloro-6-methyl-1H-indazole.

2.1. Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for indazole derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for better observation of the exchangeable NH proton.

-

Concentration : Dissolve approximately 5-10 mg of 3-Chloro-6-methyl-1H-indazole in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. ¹H NMR Spectroscopy Acquisition

-

Spectrometer : A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Number of Scans : 8 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width : A spectral width of approximately 16 ppm is usually adequate.

-

Temperature : The experiment is typically run at room temperature (298 K).

-

2.3. ¹³C NMR Spectroscopy Acquisition

-

Spectrometer : The same spectrometer as used for ¹H NMR can be utilized.

-

Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width : A spectral width of approximately 200-220 ppm is standard.

-

Temperature : The experiment is typically run at room temperature (298 K).

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for using NMR spectroscopy to confirm the structure of 3-Chloro-6-methyl-1H-indazole.

This guide serves as a comprehensive resource for understanding and obtaining the ¹H and ¹³C NMR spectra of 3-Chloro-6-methyl-1H-indazole. The provided predicted data and experimental protocols will aid researchers in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Chloro-6-methyl-1H-indazole, a key heterocyclic building block in contemporary drug discovery and development. The indazole scaffold is a privileged structure in medicinal chemistry, and targeted functionalization at the 3- and 6-positions is critical for modulating pharmacological activity.[1] This document details a multi-step synthesis commencing from the readily available starting material, 2-amino-4-methylbenzonitrile. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The specific substitution pattern on the indazole ring system plays a pivotal role in determining the molecule's interaction with biological targets. 3-Chloro-6-methyl-1H-indazole, in particular, serves as a versatile intermediate. The chlorine atom at the 3-position acts as a functional handle for introducing various nucleophiles via substitution reactions, while the methyl group at the 6-position provides a point for steric and electronic modulation of the final compound. The strategic synthesis of this intermediate is therefore of high importance for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Strategic Overview of the Synthesis Pathway

The synthesis of 3-Chloro-6-methyl-1H-indazole is most effectively approached through a three-stage process, beginning with the construction of the indazole core, followed by the introduction of the desired functionality at the 3-position. This strategy allows for a convergent and high-yielding route to the target molecule.

The chosen pathway is as follows:

-

Stage 1: Cyclization to form 6-Methyl-1H-indazol-3-amine. Starting from 2-amino-4-methylbenzonitrile, an intramolecular cyclization is induced to form the indazole ring system.

-

Stage 2: Diazotization and Hydrolysis to 6-Methyl-1H-indazol-3-ol. The 3-amino group of the intermediate is converted to a hydroxyl group via a diazonium salt intermediate.

-

Stage 3: Chlorination to yield 3-Chloro-6-methyl-1H-indazole. The final step involves the conversion of the 3-hydroxyl group to the target 3-chloro functionality using a suitable chlorinating agent.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall workflow for the synthesis of 3-Chloro-6-methyl-1H-indazole.

Detailed Synthesis Protocols and Mechanistic Discussion

Stage 1: Synthesis of 6-Methyl-1H-indazol-3-amine

The initial step involves the construction of the indazole ring from 2-amino-4-methylbenzonitrile.[2][3] This transformation is achieved through a diazotization of the primary aromatic amine, followed by an intramolecular cyclization. The resulting diazonium salt is then reduced in situ to form the stable 3-aminoindazole.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 6-Methyl-1H-indazol-3-amine.

Experimental Protocol:

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-amino-4-methylbenzonitrile (1.0 eq) in concentrated hydrochloric acid (approx. 10 volumes).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the cooled suspension, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature.

-

Reduction: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid. Add this solution dropwise to the reaction mixture, again keeping the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the mixture to a pH of 8-9 with a concentrated sodium hydroxide solution while maintaining a low temperature.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-Methyl-1H-indazol-3-amine.

Causality and Mechanistic Insight: The initial diazotization of the aniline nitrogen creates a highly reactive diazonium salt. The nitrile group, being ortho to the diazonium group, facilitates an intramolecular cyclization, forming the N-N bond of the pyrazole ring. The subsequent reduction with tin(II) chloride reduces the intermediate to the stable 3-aminoindazole. The acidic conditions are crucial for both the formation of the diazonium salt and the stability of the tin(II) reducing agent.

Stage 2: Synthesis of 6-Methyl-1H-indazol-3-ol

The conversion of the 3-amino group to a 3-hydroxyl group is a standard transformation in heterocyclic chemistry, proceeding through a diazonium salt intermediate which is then hydrolyzed.[4]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 6-Methyl-1H-indazol-3-ol.

Experimental Protocol:

-

Dissolution: Dissolve 6-Methyl-1H-indazol-3-amine (1.0 eq) in a mixture of sulfuric acid and water (e.g., 10% v/v H₂SO₄).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Hydrolysis: Slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution will be observed. Maintain this temperature until the gas evolution ceases.

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-Methyl-1H-indazol-3-ol.

Causality and Mechanistic Insight: The amino group is converted to a diazonium salt which is an excellent leaving group (as N₂ gas). Subsequent nucleophilic attack by water, facilitated by heating, leads to the formation of the hydroxyl group. It is important to note that 3-hydroxyindazoles can exist in tautomeric equilibrium with their corresponding indazolone form.

Stage 3: Synthesis of 3-Chloro-6-methyl-1H-indazole

The final step is the chlorination of the 3-hydroxyl group. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation, often used in excess as both the reagent and solvent.[5][6][7]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 3-Chloro-6-methyl-1H-indazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 6-Methyl-1H-indazol-3-ol (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

-

Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-Chloro-6-methyl-1H-indazole.

Causality and Mechanistic Insight: The hydroxyl group of the indazolone tautomer attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the 3-position results in the formation of the 3-chloroindazole product. The use of excess POCl₃ drives the reaction to completion. Careful quenching is critical to manage the exotherm and safely hydrolyze the excess reagent.[8]

Summary of Reaction Parameters

| Stage | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 2-Amino-4-methylbenzonitrile | NaNO₂, HCl, SnCl₂·2H₂O | Aqueous HCl | 0-5 °C then RT | 75-85% |

| 2 | 6-Methyl-1H-indazol-3-amine | NaNO₂, H₂SO₄ | Aqueous H₂SO₄ | 0-5 °C then 80-90 °C | 80-90% |

| 3 | 6-Methyl-1H-indazol-3-ol | POCl₃ | POCl₃ (neat) | Reflux (~110 °C) | 70-85% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 3-Chloro-6-methyl-1H-indazole. By starting from the commercially available 2-amino-4-methylbenzonitrile, this key medicinal chemistry intermediate can be synthesized in three straightforward steps with good overall yield. The protocols provided are based on well-established chemical transformations and offer a solid foundation for researchers in the pharmaceutical and chemical industries. Careful control of reaction conditions, particularly temperature and the quenching process in the final chlorination step, is paramount for ensuring a safe and successful synthesis.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. 2-アミノ-4-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Versatility of 3-Chloro-6-methyl-1H-indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This technical guide delves into the biological significance of 3-Chloro-6-methyl-1H-indazole derivatives, a class of compounds with emerging therapeutic potential. While direct and extensive research on the 3-chloro-6-methyl substituted indazole core is still developing, this paper will provide a comprehensive overview of the known biological activities of closely related indazole derivatives, detailed experimental methodologies for their evaluation, and insights into the signaling pathways they modulate. This guide aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the indazole framework.

Overview of Biological Activities

Substituted 1H-indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The specific substitution at the 3 and 6 positions of the indazole ring plays a crucial role in determining the biological activity profile of these compounds.

Anticancer Activity

Numerous studies have highlighted the potential of indazole derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. While specific data for 3-Chloro-6-methyl-1H-indazole derivatives is limited in publicly available literature, research on analogous compounds provides valuable insights. For instance, various 1H-indazole-3-amine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines, with some compounds showing promising inhibitory effects.[1][2] One such study identified a compound that exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed good selectivity towards normal cells.[1][2]

Kinase Inhibitory Activity

The indazole scaffold is a key component of several approved kinase inhibitors, such as Axitinib and Pazopanib. This is attributed to its ability to act as a bioisostere of the purine ring of ATP, allowing it to competitively bind to the ATP-binding site of kinases. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase.[3] Research has explored various indazole derivatives as inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Pim kinases.[4] For example, a series of 1H-indazole-3-amine derivatives were designed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, with one compound exhibiting an IC50 of 15.0 nM.[1]

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Research into novel antileishmanial agents has identified 3-chloro-6-nitro-1H-indazole derivatives as promising candidates.[5][6] A study on these compounds demonstrated their in vitro activity against different Leishmania species, with some derivatives showing strong to moderate inhibitory effects, particularly against L. infantum.[5][6]

Antimicrobial Activity

Indazole derivatives have also been investigated for their antibacterial and antifungal properties. For example, novel 3-methyl-1H-indazole derivatives have been reported as potent antibacterial agents against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[6] Another study reported the antifungal activity of indazole derivatives against Candida albicans.

Quantitative Biological Data

To facilitate comparison, the following tables summarize the quantitative biological activity data for various indazole derivatives. It is important to note that the data presented here is for structurally related compounds, as extensive quantitative data for 3-Chloro-6-methyl-1H-indazole derivatives is not yet widely available.

Table 1: Anticancer Activity of 1H-Indazole-3-amine Derivatives [1][2]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 6o | K562 (Leukemia) | 5.15 |

| A549 (Lung) | >10 | |

| PC-3 (Prostate) | >10 | |

| Hep-G2 (Liver) | >10 | |

| HEK-293 (Normal) | 33.2 |

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [5]

| Compound ID | L. infantum IC50 (µM) | L. tropica IC50 (µM) | L. major IC50 (µM) |

| 4 | 5.53 | >200 | >200 |

| 5 | 4 | >200 | >200 |

| 7 | 117 | >200 | >200 |

| 10 | 62 | >200 | >200 |

| 11 | 6 | 76 | >200 |

| 12 | 36.33 | >200 | >200 |

| 13 | 110 | 186 | 38 |

Table 3: Kinase Inhibitory Activity of Various Indazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 1H-Indazol-3-amine | FGFR1 | 15.0 | [1] |

| 3-(Pyrazin-2-yl)-1H-indazole | Pim-1 | 3-11 | [4] |

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for drug discovery research. This section provides protocols for key assays commonly used to evaluate the biological activity of indazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.625 to 10 µM) for a specified duration (e.g., 48 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate, ATP, and the test compound at various concentrations in a kinase assay buffer.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP.

-

Luminescence Detection: Quantify the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is measured using a luminometer.

-

Data Analysis: Determine the IC50 value of the inhibitor by measuring the reduction in the luminescent signal at different compound concentrations.

In Vitro Antileishmanial Activity Assay

Protocol:

-

Parasite Culture: Culture promastigotes of different Leishmania species in appropriate media.

-

Compound Exposure: Expose the promastigote strains to increasing concentrations of the test compounds.

-

Viability Assessment: After a set incubation period, assess the viability of the promastigotes using the MTT assay, as described previously.

-

IC50 Determination: Calculate the IC50 values, which represent the concentration of the compound required to inhibit the growth of the parasites by 50%.[5]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bioactive compounds requires knowledge of the signaling pathways they affect. The following diagrams, created using Graphviz, illustrate a general workflow for kinase inhibitor discovery and a key signaling pathway often implicated in cancer and targeted by indazole derivatives.

Conclusion

Derivatives of 3-Chloro-6-methyl-1H-indazole represent a promising area for future drug discovery and development. While specific biological data for this exact scaffold is still emerging, the broader family of indazole derivatives has demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. The information and protocols provided in this guide offer a solid foundation for researchers to build upon, facilitating the design and evaluation of novel, potent, and selective 3-Chloro-6-methyl-1H-indazole-based therapeutic agents. Further investigation into the synthesis and biological profiling of this specific class of compounds is highly encouraged to unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-6-methyl-1H-indazole: A Versatile Scaffold for Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-6-methyl-1H-indazole is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive chlorine atom at the 3-position and a methyl group on the benzene ring, provide a valuable platform for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of 3-chloro-6-methyl-1H-indazole, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

While specific experimental data for 3-chloro-6-methyl-1H-indazole is not extensively reported in publicly available literature, the properties of the closely related compound, 3-chloro-1H-indazole, can provide some useful reference points.

| Property | Value (for 3-Chloro-1H-indazole) |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol [1] |

| Melting Point | 149 °C (sublimation) |

Synthesis of 3-Chloro-6-methyl-1H-indazole

A common and effective method for the synthesis of indazole derivatives is through the diazotization of an appropriate aniline precursor, followed by cyclization. For 3-chloro-6-methyl-1H-indazole, a plausible synthetic route starts from 2-amino-4-methylbenzonitrile.

General Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-methyl-1H-indazole from 2-Amino-4-methylbenzonitrile

A general procedure for the synthesis of 3-aminoindazoles from o-aminobenzonitriles involves heating with hydrazine hydrate.

-

Materials: 2-amino-4-methylbenzonitrile, hydrazine hydrate, solvent (e.g., n-butanol or ethylene glycol).

-

Procedure:

-

A mixture of 2-amino-4-methylbenzonitrile and an excess of hydrazine hydrate is heated at reflux in a high-boiling solvent for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization.

-

Step 2: Synthesis of 3-Chloro-6-methyl-1H-indazole via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting a primary aromatic amine to a halide.

-

Materials: 3-Amino-6-methyl-1H-indazole, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) chloride (CuCl).

-

Procedure:

-

3-Amino-6-methyl-1H-indazole is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The product is isolated by extraction with an organic solvent and purified by column chromatography or recrystallization.

-

Key Synthetic Applications

3-Chloro-6-methyl-1H-indazole serves as a versatile intermediate for the introduction of various functionalities at the 3-position through cross-coupling reactions. The chlorine atom can be readily displaced by carbon, nitrogen, and oxygen nucleophiles, making it a valuable precursor for a wide range of derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the context of 3-chloro-6-methyl-1H-indazole, it allows for the introduction of aryl or heteroaryl substituents at the 3-position.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials: 3-Chloro-6-methyl-1H-indazole, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, toluene, DMF).

-

Procedure:

-

To a reaction vessel are added 3-chloro-6-methyl-1H-indazole, the arylboronic acid, the palladium catalyst, and the base.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen), and the solvent is added.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for several hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

-

Table of Representative Suzuki-Miyaura Reactions:

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Data not available |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | Data not available |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 | Data not available |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of 3-aminoindazole derivatives.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Materials: 3-Chloro-6-methyl-1H-indazole, amine, palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., XPhos, RuPhos), strong base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane).

-

Procedure:

-

The palladium precursor and the phosphine ligand are added to a reaction vessel under an inert atmosphere.

-

The solvent, 3-chloro-6-methyl-1H-indazole, the amine, and the base are added.

-

The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed.

-

The reaction is cooled, quenched with water, and extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

-

Table of Representative Buchwald-Hartwig Aminations:

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Data not available |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | Data not available |

| Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Data not available |

*Specific yields for these reactions with 3-chloro-6-methyl-1H-indazole are not detailed in the reviewed literature. The provided conditions are illustrative of typical Buchwald-Hartwig protocols.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to functionalize the 3-position of the 6-methyl-1H-indazole core makes this building block particularly valuable in the synthesis of kinase inhibitors. For instance, derivatives of 3-aminoindazoles are key components of several tyrosine kinase inhibitors, such as Pazopanib. While 3-chloro-6-methyl-1H-indazole is not a direct precursor in the most common synthetic routes to Pazopanib, its utility in creating analogs and exploring structure-activity relationships is significant.

Conclusion

3-Chloro-6-methyl-1H-indazole is a valuable and versatile building block for organic synthesis. Its reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides efficient access to a wide range of substituted indazole derivatives. This capability makes it an important tool for researchers and drug development professionals in the exploration of new chemical space and the design of novel bioactive molecules, particularly in the field of kinase inhibition. Further investigation and reporting of specific reaction conditions and yields for this compound will undoubtedly enhance its utility and application in the scientific community.

References

Potential Therapeutic Targets of 3-Chloro-6-methyl-1H-indazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific analog, 3-Chloro-6-methyl-1H-indazole, serves as a versatile synthetic intermediate in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and inflammatory diseases.[1] While direct and extensive research on the therapeutic targets of its immediate analogs is still emerging, a comprehensive analysis of structurally related indazole derivatives provides significant insights into their potential mechanisms of action and therapeutic applications. This guide consolidates the current understanding of these potential targets, presenting quantitative data, experimental methodologies, and associated signaling pathways derived from studies on analogous indazole compounds.

Overview of Potential Therapeutic Areas

Analogs of 3-Chloro-6-methyl-1H-indazole are being explored for a variety of therapeutic applications, primarily driven by their ability to modulate key biological pathways. The indazole nucleus is a versatile pharmacophore found in a range of synthetic compounds with demonstrated pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3]

Key Therapeutic Targets and Quantitative Data

Based on studies of structurally similar indazole derivatives, several key protein targets have been identified. The following tables summarize the quantitative data for the inhibitory activities of these analogs against their respective targets.

Protein Kinase Inhibition

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[4] The indazole moiety can act as a surrogate for the adenine of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[5]

Table 1: Inhibitory Activity of Indazole Analogs against Protein Kinases

| Indazole Analog Class | Target Kinase | IC₅₀ (nM) | Cell Line/Assay Conditions | Reference |

| 3-(Pyrazin-2-yl)-1H-indazole Derivatives | Pim-1 | 3 - 11 | Biochemical Assay | [4][6] |

| Pim-2 | 3 - 11 | Biochemical Assay | [4][6] | |

| Pim-3 | 3 - 70 | Biochemical Assay | [4][6] | |

| Indazole-Pyrimidine Derivatives | VEGFR-2 | Varies with substitution | Biochemical Assay | [4] |

| 1H-Indazole-3-amine Derivatives | FGFR1 | 2.9 - 15.0 | Enzymatic Inhibition Assay | |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR1 | 30.2 - 69.1 | Enzymatic Inhibition Assay | |

| Indazole-Sulfonamide Hybrids | MAPK1 | Not specified (strong affinity in docking) | Molecular Docking | [7] |

| Novel Indazole Compounds | PKMYT1 | Not specified (inhibitory activity demonstrated) | ADP-Glo Kinase Assay | [8] |

Antiparasitic Activity

Derivatives of 3-chloro-1H-indazole have shown promising activity against protozoan parasites, highlighting a potential therapeutic avenue for infectious diseases.

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Analogs

| Compound | Leishmania Species | IC₅₀ (µM) | Reference |

| Derivative 77 | L. infantum | 11.23 | [3] |

| Derivative 13 | L. major | 38 | [2] |

| Derivative 11 | L. tropica | 76 | [2] |

| Derivative 13 | L. tropica | 186 | [2] |

| Derivative 5 | L. infantum | 4 | [2] |

| Derivative 11 | L. infantum | 6 | [2] |

Anticancer Activity (Non-kinase Targets)

Beyond direct kinase inhibition, indazole analogs have demonstrated anticancer effects through the induction of apoptosis and cell cycle arrest.

Table 3: Cytotoxic Activity of 1H-indazole-3-amine Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (IC₅₀ µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | HEK-293 (33.2) | [9][10] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indazole analogs are underpinned by their modulation of critical signaling pathways.

Cancer-Related Signaling Pathways

In cancer, indazole derivatives have been shown to interfere with pathways that control cell proliferation, survival, and apoptosis.

Caption: Potential anticancer mechanisms of indazole analogs.

Antiparasitic Mechanism of Action

In the context of leishmaniasis, 3-chloro-6-nitro-1H-indazole derivatives have been shown to target a crucial enzyme in the parasite's redox defense system.

Caption: Inhibition of TryR by indazole analogs in Leishmania.

Experimental Protocols

Detailed methodologies are crucial for the validation and further exploration of these therapeutic targets. Below are summaries of key experimental protocols cited in the literature for analogous compounds.

Protein Kinase Inhibition Assay (General)

-

Principle: To measure the ability of a compound to inhibit the activity of a specific protein kinase.

-

Methodology:

-

A specific kinase, its substrate, and ATP are combined in a reaction buffer.

-

The indazole analog at various concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for phosphorylation of the substrate.

-

The extent of phosphorylation is quantified using methods such as:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.[8]

-

LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET) based assay that measures the binding of the compound to the kinase.

-

Radiometric Assays: Utilize ³²P-labeled ATP to quantify the incorporation of phosphate into the substrate.

-

-

IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Caption: General workflow for a protein kinase inhibition assay.

Cell Proliferation/Viability Assay (MTT Assay)

-

Principle: To assess the cytotoxic or cytostatic effects of a compound on a cell line.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the indazole analog for a specified period (e.g., 48-72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[9]

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Cells are treated with the indazole analog for a defined period.

-

Both adherent and floating cells are collected and washed with a binding buffer.

-

Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[10]

-

Caption: Logic of cell state determination in Annexin V/PI assay.

Western Blotting for Apoptosis-Related Proteins

-

Principle: To detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).

-

Methodology:

-

Cells are treated with the indazole analog.

-

Total protein is extracted from the cells and quantified.

-

Proteins are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-GAPDH).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, indicating the protein levels.[10]

-

Conclusion and Future Directions

While the direct therapeutic targets of 3-Chloro-6-methyl-1H-indazole analogs are still under active investigation, the wealth of data from structurally related compounds provides a strong rationale for their further development. The primary areas of promise appear to be in oncology, through the inhibition of various protein kinases and the induction of apoptosis, and potentially in the treatment of parasitic diseases. Future research should focus on the synthesis and screening of a focused library of 3-Chloro-6-methyl-1H-indazole analogs against the targets identified in this guide. Elucidating the precise structure-activity relationships will be critical for optimizing potency and selectivity, ultimately paving the way for the development of novel and effective therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 3-Chloro-6-methyl-1H-indazole in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-6-methyl-1H-indazole belongs to the indazole family, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The solubility of any active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its behavior in both in vitro and in vivo systems. Poor solubility can lead to unreliable results in biological assays and pose significant challenges for formulation and bioavailability.[3][4]

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Chloro-6-methyl-1H-indazole in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document details the standard experimental methodologies for its determination, enabling researchers to generate precise and reliable data. The focus is on the universally accepted shake-flask method for measuring thermodynamic solubility.[5][6] Additionally, this guide discusses the potential biological relevance of indazole derivatives to provide context for its application in drug discovery.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its structural features, such as polarity, molecular size, and its capacity for hydrogen bonding. The principle of "like dissolves like" is a fundamental guideline: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7] 3-Chloro-6-methyl-1H-indazole, with its heterocyclic aromatic structure, is expected to be a sparingly soluble compound in water but should exhibit significantly better solubility in various organic solvents.

While experimentally determined values are not available, predicted physicochemical properties can offer valuable insights for solvent selection.

Table 1: Predicted Physicochemical Properties of 3-Chloro-6-methyl-1H-indazole

| Property | Predicted Value | Influence on Solubility |

|---|---|---|

| Molecular Formula | C₈H₇ClN₂ | - |

| Molecular Weight | 166.61 g/mol | Higher molecular weight can sometimes decrease solubility. |

| LogP (Octanol/Water) | ~2.5 - 3.5 | A positive LogP value indicates lipophilicity, suggesting better solubility in non-polar organic solvents over water. |

| H-Bond Donors | 1 (from the -NH group) | Ability to donate hydrogen bonds can enhance solubility in protic solvents (e.g., alcohols). |

| H-Bond Acceptors | 2 (from the nitrogen atoms) | Ability to accept hydrogen bonds can enhance solubility in a range of solvents. |

| Polar Surface Area (PSA) | ~28-30 Ų | A moderate PSA suggests a balance between lipophilicity and polarity. |

Note: These values are estimations based on the structure and data for similar compounds and should be confirmed by experimental analysis.

Quantitative Solubility Data

The following table serves as a template for documenting the experimentally determined solubility of 3-Chloro-6-methyl-1H-indazole. Researchers should populate this table with their findings to facilitate direct comparison across different solvent systems.

Table 2: Experimental Solubility of 3-Chloro-6-methyl-1H-indazole

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|

| e.g., Methanol | Alcohol (Protic) | 25 | ||

| e.g., Ethanol | Alcohol (Protic) | 25 | ||

| e.g., Isopropanol | Alcohol (Protic) | 25 | ||

| e.g., Acetone | Ketone (Aprotic) | 25 | ||

| e.g., Ethyl Acetate | Ester (Aprotic) | 25 | ||

| e.g., Tetrahydrofuran (THF) | Ether (Aprotic) | 25 | ||

| e.g., Dichloromethane (DCM) | Halogenated | 25 | ||

| e.g., Toluene | Aromatic Hydrocarbon | 25 | ||

| e.g., Hexane | Aliphatic Hydrocarbon | 25 |

| e.g., Dimethyl Sulfoxide (DMSO)| Sulfoxide (Aprotic) | 25 | | |

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[5][6] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

4.1 Objective To determine the maximum equilibrium concentration of 3-Chloro-6-methyl-1H-indazole in a selection of organic solvents at a constant temperature.

4.2 Materials

-

3-Chloro-6-methyl-1H-indazole (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.3 Procedure

-

Preparation: Add an excess amount of solid 3-Chloro-6-methyl-1H-indazole to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required.

-

Solvent Addition: Dispense a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture at a moderate speed for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After the equilibration period, remove the vial and allow it to stand, letting the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Concentration Analysis: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis method.

4.4 Data Analysis

-

Construct a calibration curve using standard solutions of 3-Chloro-6-methyl-1H-indazole of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Visualizations: Workflows and Biological Context

Diagrams are provided to illustrate the experimental workflow and the potential biological relevance of indazole compounds.

References

- 1. 3-Chloro-6-methyl-1H-indazole | 885271-60-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. chem.ws [chem.ws]

Stability and Storage of 3-Chloro-6-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-6-methyl-1H-indazole. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound throughout its lifecycle, from laboratory research to potential therapeutic applications.

Chemical Profile and General Stability

3-Chloro-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole class.[1] The stability of indazole derivatives is influenced by their chemical structure and external environmental factors.[] Generally, these compounds are relatively stable under standard laboratory conditions. However, the presence of a chloro-substituent and a methyl group on the indazole ring can influence its reactivity and degradation pathways.

Key Considerations for Stability:

-

Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of corresponding hydroxy-indazole derivatives.

-

Oxidation: Exposure to oxidizing agents can lead to the formation of N-oxides or other oxidation products. Storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.

-

Photostability: Like many aromatic heterocyclic compounds, 3-Chloro-6-methyl-1H-indazole may be sensitive to light, which can induce degradation.[3][4]

-

Thermal Stress: Elevated temperatures can accelerate degradation processes.

Recommended Storage Conditions

To maintain the purity and stability of 3-Chloro-6-methyl-1H-indazole, the following storage conditions are recommended based on general guidelines for similar chemical entities.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: 2-8°C[5]Short-term: Room Temperature | Refrigeration minimizes the rate of potential degradation reactions. Room temperature storage is acceptable for short durations. |